molecular formula C15H10F6O2 B121355 Bisphenol AF CAS No. 1478-61-1

Bisphenol AF

Cat. No.: B121355
CAS No.: 1478-61-1
M. Wt: 336.23 g/mol
InChI Key: ZFVMWEVVKGLCIJ-UHFFFAOYSA-N
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Description

Bisphenol AF is a fluorinated organic compound that is an analogue of bisphenol A, where the two methyl groups are replaced with trifluoromethyl groups. It is known for its use in the manufacturing of various high-performance polymers and as a crosslinking agent for certain fluoroelastomers. This compound exists as a white to light-gray powder and is recognized for its endocrine-disrupting properties .

Mechanism of Action

Target of Action

Bisphenol AF (BPAF) primarily targets the human estrogen-related receptors (ERRs). It has a unique interaction with these receptors compared to other bisphenols. While Bisphenol A (BPA) binds with human estrogen-related receptor gamma (ERR-γ), BPAF largely ignores ERR-γ . Instead, BPAF activates ERR-α and binds to and disables ERR-β .

Mode of Action

BPAF’s mode of action involves its interaction with its primary targets, the ERRs. Unlike BPA, which binds to ERR-γ, BPAF activates ERR-α and binds to and disables ERR-β . This unique interaction leads to changes in the endocrine system, making BPAF an endocrine-disrupting chemical .

Biochemical Pathways

BPAF’s interaction with ERRs affects various biochemical pathways. It can lead to estrogen receptor activation and altered steroidogenesis, which can result in ovarian dysfunction, altered estrous cycling, and impaired female fertility . In males, BPAF’s action can initiate androgen receptor inhibition and altered steroidogenesis, leading to dysfunction of male reproductive organs and impaired male fertility .

Pharmacokinetics

It is known that bpaf can be systemically exposed following oral or dermal administration . More research is needed to fully understand BPAF’s pharmacokinetics and their impact on its bioavailability.

Result of Action

The result of BPAF’s action at the molecular and cellular level is primarily seen as endocrine disruption. It can lead to dysfunction in both male and female reproductive systems, as mentioned earlier . BPAF’s endocrine-disrupting properties can cause adverse health effects in an intact organism, its progeny, or populations .

Action Environment

Environmental factors can influence BPAF’s action, efficacy, and stability. BPAF is a fluorinated organic compound and is used in various industries, including cosmetics, chemical manufacturing, production of metals, and rubber . It can also be a plastic additive . The use of products containing BPAF may expose people and the environment to its harmful effects . Therefore, the environmental context plays a crucial role in determining the impact of BPAF.

Biochemical Analysis

Biochemical Properties

Bisphenol AF exhibits endocrine-disrupting properties . It interacts with various enzymes and proteins, particularly those involved in the endocrine system . Unlike Bisphenol A (BPA) which binds with human estrogen-related receptor gamma (ERR-γ), this compound largely ignores ERR-γ. Instead, it activates ERR-α and binds to and disables ERR-β .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For instance, exposure to this compound has been shown to cause vacuolation, karyopyknosis, and karyolysis in the liver of marine medaka . It also influences cell function by altering gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level through enzyme inhibition or activation . For example, it initiates male and female modes of action by altering steroidogenesis, leading to dysfunction of reproductive organs and impaired fertility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed that exposure to this compound for 10 days facilitated the growth and maturation of primary ova, but this exposure had a comparatively inhibitory effect after 30 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in a study on marine medaka, it was found that the toxicity of this compound is related to exposure dose and duration .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Its endocrine-disrupting properties can lead to altered steroidogenesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Preparation Methods

Bisphenol AF can be synthesized through several methods. One common method involves the reaction of hexafluoroacetone trihydrate with phenol in the presence of a catalyst under nitrogen protection. The reaction mixture is then stirred, washed with an organic solvent, and neutralized with aqueous sodium bicarbonate. The organic phase is dried, and the this compound is obtained by removing the organic solvent and unreacted phenol . This method is advantageous due to its mild reaction conditions and high yield.

Chemical Reactions Analysis

Bisphenol AF undergoes various chemical reactions, including:

Scientific Research Applications

Bisphenol AF has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a monomer for the synthesis of polyimides, polyamides, polyesters, and polycarbonate copolymers.

    Biology and Medicine: this compound is studied for its endocrine-disrupting properties, particularly its effects on estrogen and androgen receptors.

    Industry: It is used as a crosslinking agent for fluoroelastomers, which are used in the production of high-performance seals and gaskets.

Comparison with Similar Compounds

Bisphenol AF is similar to other bisphenols, such as bisphenol A, bisphenol S, and bisphenol C. it is unique due to its fluorinated structure, which imparts different chemical and physical properties. For example:

Properties

IUPAC Name

4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H10F6O2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H
Source PubChem
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InChI Key

ZFVMWEVVKGLCIJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(F)(F)F)C(F)(F)F)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6O2
Source PubChem
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DSSTOX Substance ID

DTXSID7037717
Record name Bisphenol AF
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Molecular Weight

336.23 g/mol
Source PubChem
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Physical Description

Dry Powder; Dry Powder, Other Solid
Record name Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-
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Boiling Point

400 °C[NTP; Chemical Information Profile for Bisphenol AF
Record name Bisphenol AF
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Solubility

Solubility in water: Negligible
Record name Bisphenol AF
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Density

1.447 gm/cu cm[NTP; Chemical Information Profile for Bisphenol AF
Record name Bisphenol AF
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Mechanism of Action

Endocrine-disrupting chemicals (EDCs) are widely found in the environment. Estrogen-like activity is attributed to EDCs, such as bisphenol A (BPA), bisphenol AF (BPAF), and zearalenone (Zea), but mechanisms of action and diversity of effects are poorly understood. /The researchers/ used in vitro models to evaluate the mechanistic actions of BPA, BPAF, and Zea on estrogen receptor (ER) alpha and ERbeta. /The researchers/ used three human cell lines (Ishikawa, HeLa, and HepG2) representing three cell types to evaluate the estrogen promoter activity of BPA, BPAF, and Zea on ERalpha and ERbeta. Ishikawa/ERa stable cells were used to determine changes in estrogen response element (ERE)-mediated target gene expression or rapid action-mediated effects. The three EDCs showed strong estrogenic activity as agonists for ERalpha in a dose-dependent manner. At lower concentrations, BPA acted as an antagonist for ERalpha in Ishikawa cells and BPAF acted as an antagonist for ERbeta in HeLa cells, whereas Zea was only a partial antagonist for ERalpha. ERE-mediated activation by BPA and BPAF was via the AF-2 function of ERalpha, but Zea activated via both the AF-1 and AF-2 functions. Endogenous ERalpha target genes and rapid signaling via the p44/42 MAPK pathway were activated by BPA, BPAF, and Zea. BPA and BPAF can function as EDCs by acting as cell type-specific agonists (= 10 nM) or antagonists (= 10 nM) for ERalpha and ERbeta. Zea had strong estrogenic activity and activated both the AF-1 and AF-2 functions of ERalpha. In addition, all three compounds induced the rapid action-mediated response for ERalpha., /The researchers/ report that the mechanisms by which biphenol A (BPA) and two congeners, bisphenol AF and bisphenol C (BPC), bind to and activate estrogen receptors (ER) alpha and beta differ from that used by 17beta-estradiol. /The researchers/ show that bisphenols act as partial agonists of ERs by activating the N-terminal activation function 1 regardless of their effect on the C-terminal activation function 2, which ranges from weak agonism (with BPA) to antagonism (with BPC). Crystallographic analysis of the interaction between bisphenols and ERs reveals two discrete binding modes, reflecting the different activities of compounds on ERs. BPA and 17beta-estradiol bind to ERs in a similar fashion, whereas, with a phenol ring pointing toward the activation helix H12, the orientation of BPC accounts for the marked antagonist character of this compound. Based on structural data, we developed a protocol for in silico evaluation of the interaction between bisphenols and ERs or other members of the nuclear hormone receptor family, such as estrogen-related receptor gamma and androgen receptor, which are two known main targets of bisphenols. ...
Record name Bisphenol AF
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Impurities

Impurities in Commercial Products: o,p-monoadducts, o,p-bisphenol AF, bis-hexafluoroacetone, trimer, phenol, hydrofluoric acid, and water (technical grade); fluoride, color (APHA), methanol insolubles (at 105 °C), phenol, and water.
Record name Bisphenol AF
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Color/Form

White to light gray powder

CAS No.

1478-61-1
Record name Bisphenol AF
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Record name 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]diphenol; bisphenol AF
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Melting Point

159- 162 °C
Record name Bisphenol AF
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Synthesis routes and methods I

Procedure details

A mixture of 228 g of hexafluoropropene epoxide and 72 g of hexafluoropropene, and also 220 g of hydrogen fluoride were filled into a 1 liter capacity stainless steel autoclave without a stirring device and the mixture was heated for 20 hours at 100° C. The reaction product, which consisted of a solution of hexafluoroacetone in hydrogen fluoride, was transferred by exploiting its own vapor pressure to a 2.7 liter capacity nickel autoclave, which already contained 258 g of phenol, and the resulting mixture was heated for 8 hours at 100° C. After the hydrogen fluoride and the hexafluoropropene, which did not take part in the reaction, had been distilled off, 399 g of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane were obtained. This corresponds to a yield of 86.4% of theory.
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228 g
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72 g
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220 g
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stainless steel
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258 g
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Synthesis routes and methods II

Procedure details

A solution of 168.12 g. (0.5 mole) of hexafluorobisphenol A in 1000 ml of acetone was reacted with 142.76 g. (1.2 moles) of propargyl bromide in the presence of 165.85 g. (1.2 moles) of potassium carbonate. The reaction mixture was stirred and heated under reflux for 72 hrs. After cooling it was filtered and the solvent (acetone) of the filtrate was evaporated on a Buchi Re 121 Rotavapor. The residue was dissolved in diethyl ether and washed first with a 5% NaOH solution and then three times with deionized water. Dipropargyl ether of hexafluorobisphenol A was obtained in 90% yield after evaporation of diethyl ether on a Rotavapor. The product was a light brown liquid with the following structure. ##STR11##
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0.5 mol
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1000 mL
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1.2 mol
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1.2 mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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